molecular formula C13H7N5O6 B4291291 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole

1-(2,4-dinitrophenyl)-6-nitro-1H-indazole

Cat. No.: B4291291
M. Wt: 329.22 g/mol
InChI Key: SQYRZYMKPQFDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole is a complex organic compound characterized by the presence of nitro groups and an indazole ring

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-6-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O6/c19-16(20)9-2-1-8-7-14-15(12(8)5-9)11-4-3-10(17(21)22)6-13(11)18(23)24/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYRZYMKPQFDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole typically involves multiple steps. One common method includes the nitration of phenylhydrazine derivatives, followed by cyclization to form the indazole ring. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the correct formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dinitrophenyl)-6-nitro-1H-indazole involves its interaction with cellular components, particularly enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within cells. This oxidative stress can affect various cellular pathways, including those involved in energy metabolism and cell signaling .

Comparison with Similar Compounds

1-(2,4-Dinitrophenyl)-6-nitro-1H-indazole can be compared to other nitro-substituted indazole derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups and its resulting chemical properties, which make it suitable for a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dinitrophenyl)-6-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
1-(2,4-dinitrophenyl)-6-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.